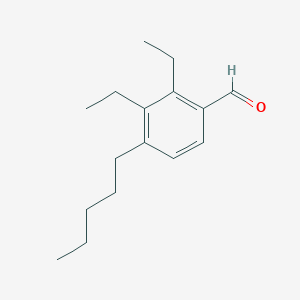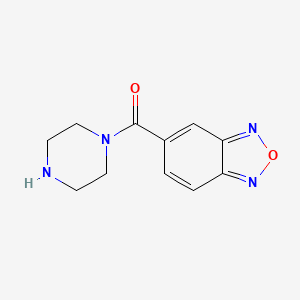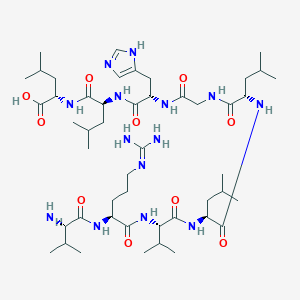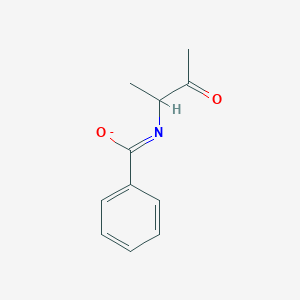
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne is an organic compound characterized by its unique structure, which includes ethynyl and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with hex-3-ene-1,5-diyne as the base structure.
Functional Group Addition: Ethynyl groups are introduced at the 3 and 4 positions through a palladium-catalyzed coupling reaction.
Nitration: The final step involves the nitration of the compound to introduce nitro groups at the 1 and 6 positions. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Electron Transfer: The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species.
Covalent Bond Formation: The ethynyl groups can form covalent bonds with nucleophilic sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
Uniqueness
This compound is unique due to the presence of both ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
823813-68-9 |
|---|---|
Molekularformel |
C10H2N2O4 |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
3,4-diethynyl-1,6-dinitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H2N2O4/c1-3-9(5-7-11(13)14)10(4-2)6-8-12(15)16/h1-2H |
InChI-Schlüssel |
XLNLYVDLEFTRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)




![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)


